N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(dimethylamino)pyridazine-3-carboxamide
Description
This compound is a pyridazine derivative featuring a 3-cyclopropyl-6-oxopyridazine core linked via an ethyl group to a 6-(dimethylamino)pyridazine-3-carboxamide moiety. Its molecular formula is C₁₈H₂₁N₅O₂, with a molecular weight of 339.4 g/mol (calculated). The cyclopropyl group may contribute to steric effects and metabolic stability.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-6-(dimethylamino)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-21(2)14-7-5-13(18-19-14)16(24)17-9-10-22-15(23)8-6-12(20-22)11-3-4-11/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYZKLNKBGVOIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridazinone ring. The initial step might involve the cyclization of a diketone with hydrazine, followed by the incorporation of the cyclopropyl group through a reaction with an appropriate cyclopropylating agent. The subsequent steps would include the addition of the ethyl linker and the attachment of the dimethylamino group, possibly through a substitution reaction with dimethylamine under mild conditions.
Industrial Production Methods
Industrial synthesis might employ high-pressure reactors and continuous flow processes to optimize yield and efficiency. Advanced techniques such as microwave-assisted synthesis could also be utilized to reduce reaction times and enhance product purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
This compound is likely to undergo various types of reactions such as oxidation, reduction, and substitution due to its complex structure:
Oxidation: : The cyclopropyl group might be susceptible to oxidative cleavage, producing ring-opened products.
Reduction: : The pyridazinone moiety could undergo reduction, particularly in the presence of hydrogen gas and a palladium catalyst.
Substitution: : The dimethylamino group could be involved in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: : Dimethylamine in a polar solvent like dimethyl sulfoxide at elevated temperatures.
Major Products Formed from These Reactions
Oxidation: : Cyclopropyl ring-opened ketones or aldehydes.
Reduction: : Dihydro-pyridazinone derivatives.
Substitution: : Various dimethylamino-substituted pyridazine derivatives.
Scientific Research Applications
This compound has diverse applications in several scientific domains:
Chemistry: : Utilized as a building block in the synthesis of more complex heterocyclic compounds.
Biology: : Employed in the study of enzyme inhibition, particularly targeting enzymes involving pyridazinone structures.
Medicine: : Investigated for its potential as an anticancer or antiviral agent due to its unique structural attributes.
Industry: : Utilized in the development of advanced materials and as an intermediate in the synthesis of agricultural chemicals.
Mechanism of Action
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(dimethylamino)pyridazine-3-carboxamide exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. Its structure allows it to fit into the active sites of certain enzymes, inhibiting their activity and thereby modulating biological pathways. The molecular targets may include kinases or proteases involved in signal transduction pathways, leading to alterations in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Published Data
a) 2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide (CAS: 2034313-48-7)
- Molecular Formula : C₁₈H₂₁N₃O₄
- Molecular Weight : 343.4 g/mol
- Key Features: Replaces the 6-(dimethylamino)pyridazine-3-carboxamide group with a 2,4-dimethoxybenzyl-acetamide. Lacks the dimethylamino substituent, which may reduce solubility in polar solvents .
b) Ethyl 2-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate (CAS: 2034424-25-2)
- Molecular Formula : C₁₆H₁₇N₄O₄S
- Molecular Weight : 361.4 g/mol
- Key Features :
c) 4-(Thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide (CAS: 2034497-36-2)
- Molecular Formula : C₂₀H₁₆N₄OS₂
- Molecular Weight : 400.5 g/mol
- Key Features :
Comparative Analysis Table
Research Findings and Implications
- Target Compound: The dimethylamino group likely improves aqueous solubility compared to analogues with lipophilic substituents (e.g., dimethoxybenzyl or thiophene). This could enhance bioavailability in oral formulations .
- Metabolic Stability : The cyclopropyl group in the target compound and its analogues may reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life .
- Receptor Binding : Pyridazine-carboxamide derivatives often target kinases or neurotransmitter receptors. The absence of thiazole or pyrazine in the target compound may limit off-target interactions compared to CAS 2034424-25-2 and 2034497-36-2 .
Biological Activity
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(dimethylamino)pyridazine-3-carboxamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridazine core with various substituents. The molecular formula is , and it possesses a molecular weight of approximately 270.34 g/mol. The presence of the cyclopropyl group and dimethylamino moiety is significant for its biological interactions.
Structural Representation
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.34 g/mol |
| Core Structure | Pyridazine with cyclopropyl and dimethylamino substitutions |
Preliminary studies suggest that this compound interacts with specific enzymes or receptors involved in inflammatory and microbial pathways. Its structural characteristics imply potential interactions with proteins and nucleic acids relevant to disease processes .
Pharmacological Effects
- Antitumor Activity : Research indicates that this compound may induce G1 cell cycle arrest and apoptosis in cancer cells, demonstrating promising antitumor activity in vivo .
- Anti-inflammatory Properties : The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests it may possess anti-inflammatory effects similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antimicrobial Activity : Its structural analogs have shown antimicrobial properties, indicating potential applications in treating infections .
Comparative Analysis with Related Compounds
The following table compares this compound with similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Pyridazinone core with methoxy groups | Anti-inflammatory, antimicrobial | More complex substitution pattern |
| Compound B | Acetyl and phenyl substitutions | PDE4 inhibition | Focused on phosphodiesterase inhibition |
| Compound C | Nitro substituent on pyridazine ring | Antimicrobial | Incorporates nitro group enhancing reactivity |
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit specific enzymes involved in tumor growth. For instance, it was found to significantly reduce cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
In Vivo Studies
Animal model studies have indicated that the compound can effectively reduce tumor size and improve survival rates in treated subjects. These findings support its further development as an anticancer drug candidate .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing this compound with reduced trial-and-error experimentation?
- Utilize a hybrid computational-experimental approach. Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and intermediates, while information science tools can prioritize high-yield conditions. For example, ICReDD’s feedback loop integrates experimental data with computational models to refine reaction parameters, reducing optimization time .
- Example workflow :
- Perform reaction path searches using quantum chemistry software (e.g., Gaussian, ORCA).
- Apply machine learning to screen solvent systems and catalysts.
- Validate predictions via small-scale experiments.
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Assign peaks based on pyridazine ring protons (δ 7.5–9.0 ppm) and cyclopropyl carbons (δ 5–15 ppm) .
- HRMS : Verify molecular ion [M+H]+ with <5 ppm mass accuracy.
- IR spectroscopy : Identify carbonyl stretches (~1650–1750 cm⁻¹) and amine groups (~3300 cm⁻¹) .
Q. What strategies ensure stability during storage and handling?
- Conduct accelerated stability studies under varied conditions (pH, temperature, humidity). Store lyophilized samples at –80°C in amber vials to prevent photodegradation. Monitor via HPLC-UV for degradation products (e.g., hydrolysis of the carboxamide group) .
Advanced Research Questions
Q. How can computational modeling predict reactivity with biological nucleophiles (e.g., cysteine residues)?
- Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate interactions. Focus on the pyridazine core’s electrophilic sites. Validate predictions via LC-MS analysis of adducts formed in vitro with glutathione .
Q. What in silico tools are suitable for prioritizing derivatives with improved pharmacokinetic properties?
- Apply SwissADME or ADMETlab 2.0 to predict:
- Lipophilicity (LogP) : Target <5 for optimal membrane permeability.
- Bioavailability : Ensure >30% using the “Rule of Five.”
- Toxicity : Screen for hepatotoxicity via ProTox-II .
Q. How should contradictory data between computational predictions and experimental results be resolved?
- Implement a systematic validation protocol:
- Re-examine computational assumptions (e.g., solvent effects, protonation states).
- Perform control experiments (e.g., isotopic labeling for mechanistic studies).
- Use sensitivity analysis to identify critical variables (e.g., temperature, catalyst loading) .
Q. What advanced techniques characterize electronic properties relevant to catalytic or biological activity?
- Electrochemical analysis : Cyclic voltammetry to assess redox behavior of the pyridazine ring.
- X-ray crystallography : Resolve 3D structure to identify hydrogen-bonding networks and π-π stacking interactions .
Q. How can reaction scalability be optimized without compromising green chemistry principles?
- Adopt ultrasound-assisted synthesis to enhance mixing and reduce reaction time. Monitor energy efficiency via E-factor calculations (mass of waste per product mass) .
Methodological Resources
- Computational Chemistry : ICReDD’s reaction path search protocols .
- Structural Analysis : Refer to Organic & Biomolecular Chemistry’s guidelines for NMR and HRMS data interpretation .
- ADMET Prediction : Utilize open-access platforms like ADMETlab 2.0 for comprehensive profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
